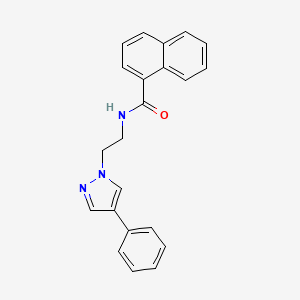

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide” is a complex organic compound that contains a pyrazole ring, a phenyl group, and a naphthyl group. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

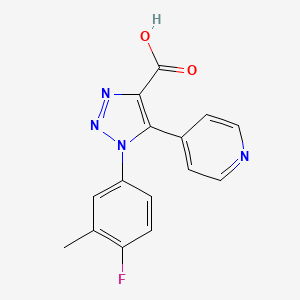

Molecular Structure Analysis

The molecular structure of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide” would be characterized by the presence of a pyrazole ring attached to a phenyl group and a naphthyl group. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The exact reactions that “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide” can undergo would depend on the specific structure and the reaction conditions.Wissenschaftliche Forschungsanwendungen

Cytotoxic Agents

Pyrazole derivatives, such as the compound , have been found to be potential cytotoxic agents . In a study, a series of novel pyrazole derivatives were designed and synthesized, and then screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . Some of these derivatives exhibited promising cytotoxic activity .

Insecticides

Pyrazole derivatives have been used in the development of novel insecticides . These compounds target the insect ryanodine receptor (RyR), which is a promising target for the development of new insecticides .

Biological Activities

Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies . Pyrazole derivatives have been examined for different potencies and potential applications .

Synthetic Chemistry

There have been recent developments in synthetic chemistry involving pyrazole derivatives . This includes the design of novel pyrazoles, innovative routes for synthesizing pyrazoles, and the use of eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .

Fluorescent Properties

Pyrazole derivatives are known for their fluorescent properties . This makes them useful in various scientific applications, including the development of fluorescent probes.

Agro-Chemical Applications

Pyrazole derivatives have been found to have promising agro-chemical applications . This includes their use in the development of novel pesticides and herbicides.

Wirkmechanismus

Target of Action

Pyrazole derivatives, which this compound is a part of, have been found to have promising agro-chemical, fluorescent, and biological potencies .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to have a significant impact on various biological affinities .

Result of Action

Pyrazole derivatives have been found to have various biological activities .

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c26-22(21-12-6-10-18-9-4-5-11-20(18)21)23-13-14-25-16-19(15-24-25)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHODCYSKYBNES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(3-Bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2401034.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2401039.png)

![N-[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline (HCl)](/img/structure/B2401043.png)

![Methyl 2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2401045.png)

![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2401049.png)

![methyl 2-((Z)-6-bromo-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401051.png)

![N-(4-chlorophenyl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2401054.png)